molecular formula C21H20N6O B284120 N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine

N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine

Cat. No. B284120
M. Wt: 372.4 g/mol
InChI Key: ZAYRNOYRHPRYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine, also known as MP-PPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for investigating various biological processes. In

Mechanism of Action

N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine works by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups from ATP to protein substrates. This inhibition of kinase activity leads to downstream effects on various cellular processes, including cell division, apoptosis, and gene expression.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine has been shown to have a number of biochemical and physiological effects. In addition to its effects on cell division and apoptosis, N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine has been found to affect the expression of genes involved in cell cycle regulation, DNA damage response, and cell adhesion. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary cellular components.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine in lab experiments is its selectivity for specific protein kinases. This allows researchers to investigate the role of these kinases in various biological processes without affecting the activity of other kinases. However, one limitation of using N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine is its potential toxicity. This compound has been found to induce cell death in both cancer and non-cancer cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine in scientific research. One area of interest is the development of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine-based therapies for cancer. Researchers are also investigating the role of specific protein kinases in various neurological disorders, such as Alzheimer's disease and Parkinson's disease, and N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine may be a valuable tool in these studies. Additionally, the use of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine in combination with other compounds may lead to the development of more effective and targeted therapies for various diseases.

Synthesis Methods

The synthesis of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine involves the reaction of 4-(4-morpholinyl)aniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine. This synthesis method has been optimized to yield high purity and high yield of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine.

Scientific Research Applications

N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine has been widely used in scientific research for its ability to selectively inhibit the activity of protein kinases. This compound has been found to be particularly effective in inhibiting the activity of a specific kinase called Aurora kinase A. Aurora kinase A is a key regulator of cell division and is overexpressed in many types of cancer. Inhibition of Aurora kinase A activity by N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C21H20N6O

Molecular Weight

372.4 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H20N6O/c1-2-4-18(5-3-1)27-21-19(14-24-27)20(22-15-23-21)25-16-6-8-17(9-7-16)26-10-12-28-13-11-26/h1-9,14-15H,10-13H2,(H,22,23,25)

InChI Key

ZAYRNOYRHPRYAK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=NN4C5=CC=CC=C5

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=CC=C5

Origin of Product

United States

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